4,5-Dimethoxybenzene-1,2-diol

Übersicht

Beschreibung

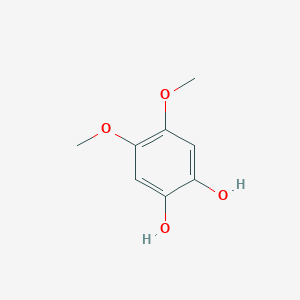

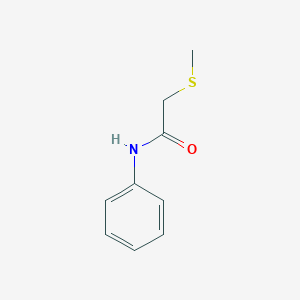

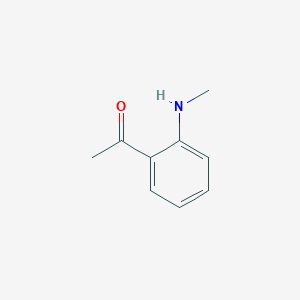

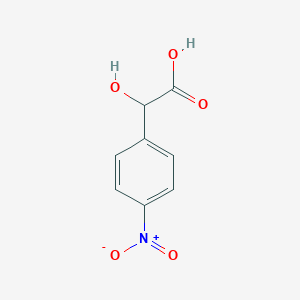

4,5-Dimethoxybenzene-1,2-diol is a member of methoxybenzenes and a member of phenols . It is a symmetric molecule with a very low molecular weight .

Molecular Structure Analysis

The molecular formula of 4,5-Dimethoxybenzene-1,2-diol is C8H10O4 . It has a molecular weight of 170.16 g/mol . The InChI representation of the molecule is InChI=1S/C8H10O4/c1-11-7-3-5 (9)6 (10)4-8 (7)12-2/h3-4,9-10H,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-Dimethoxybenzene-1,2-diol include a molecular weight of 170.16 g/mol, a XLogP3-AA of 1.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, a rotatable bond count of 2, an exact mass of 170.05790880 g/mol, a monoisotopic mass of 170.05790880 g/mol, a topological polar surface area of 58.9 Ų, a heavy atom count of 12, a formal charge of 0, and a complexity of 123 .Wissenschaftliche Forschungsanwendungen

1. Applications in Energy Storage

4-tertbutyl-1,2-dimethoxybenzene (TDB), a derivative of 4,5-Dimethoxybenzene-1,2-diol, has been studied for its potential use as a redox shuttle in overcharge protection of Li–LiFePO4 batteries. This compound, due to its solubility in organic polar electrolytes, offers a solution to the poor solubility of similar compounds and shows promise in enhancing the safety and efficiency of lithium batteries (Feng, Ai, Cao, & Yang, 2007).

2. Fluorescence Derivatization in Chromatography

2,2′-Dithiobis(1-amino-4,5-dimethoxybenzene), synthesized from 4,5-Dimethoxybenzene-1,2-diol, has been used as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This compound reacts selectively with aromatic aldehydes in acidic media and is helpful in sensitive detection of these compounds (Hara et al., 1994).

3. Electrocatalysis and Battery Technology

Research on 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), a related compound, has shown its potential as a redox shuttle additive for overcharge protection in lithium-ion batteries. Its solubility in carbonate-based electrolytes and structural properties make it an interesting candidate for improving the safety and lifespan of lithium-ion batteries (Zhang et al., 2010).

4. Development of Advanced Energy Materials

1,4-Dimethoxybenzene derivatives, including those related to 4,5-Dimethoxybenzene-1,2-diol, are considered for use as catholytes in non-aqueous redox flow batteries. Modifications like bicyclic substitutions have been explored to improve their chemical stability and solubility, contributing significantly to the development of efficient energy storage systems (Zhang et al., 2017).

5. Chemical Synthesis and Ligand Development

1,2-Dibromo-4,5-dimethoxybenzene, a compound related to 4,5-Dimethoxybenzene-1,2-diol, has been used as a platform for developing ditopic ligands. These ligands feature various chelating pockets, showcasing the compound's versatility in the field of organometallic chemistry and ligand synthesis (Chuong et al., 2013).

6. Analysis of Methylglyoxal in Biological Systems

Derivatives of 4,5-Dimethoxybenzene-1,2-diol have been utilized in the development of a liquid chromatographic fluorimetric assay for methylglyoxal, a compound of interest in chemical and biological systems. This application highlights the compound's utility in analytical chemistry, particularly in the detection and quantification of trace biological molecules (McLellan & Thornalley, 1992).

Wirkmechanismus

Target of Action

The primary target of 4,5-Dimethoxybenzene-1,2-diol is the 5-Lipoxygenase (5-LOX) enzyme . This enzyme plays a key role in the biosynthesis of pro-inflammatory leukotrienes, which are implicated in conditions such as asthma .

Mode of Action

The compound interacts with its target, the 5-LOX enzyme, through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 : The electrophile (in this case, 4,5-Dimethoxybenzene-1,2-diol) forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .

This interaction results in the inhibition of the 5-LOX enzyme, thereby reducing the production of pro-inflammatory leukotrienes .

Biochemical Pathways

The inhibition of the 5-LOX enzyme disrupts the leukotriene biosynthesis pathway . This leads to a decrease in the production of leukotrienes, reducing inflammation and potentially alleviating symptoms of conditions like asthma .

Result of Action

The primary result of 4,5-Dimethoxybenzene-1,2-diol’s action is the inhibition of the 5-LOX enzyme . This leads to a reduction in the production of pro-inflammatory leukotrienes . The compound also exhibits significant antioxidant activity, as evidenced by its ability to scavenge free radicals .

Eigenschaften

IUPAC Name |

4,5-dimethoxybenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYWQJACGNQHIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00550030 | |

| Record name | 4,5-Dimethoxybenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethoxybenzene-1,2-diol | |

CAS RN |

1664-27-3 | |

| Record name | 4,5-Dimethoxybenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does EA-100C Red exert its anti-cancer effects on glioblastoma cells?

A1: EA-100C Red exhibits its anti-cancer activity by triggering a complex cascade of cellular events, primarily through the induction of endoplasmic reticulum (ER) stress. [] The compound upregulates key proteins involved in ER stress-mediated cell death, including CHOP (C/EBP homologous protein) and Beclin1. This activation subsequently leads to the stimulation of both apoptosis (programmed cell death) and autophagy (cellular self-degradation) pathways. EA-100C Red also activates caspases 3 and 9, crucial enzymes involved in apoptosis execution. Additionally, the compound modulates the JNK (c-Jun N-terminal kinase) and NF-kappaB pathways, both of which play significant roles in cellular stress responses and cell fate decisions.

Q2: Are there differences in EA-100C Red's effectiveness against different types of glioblastoma cells?

A2: Research indicates that EA-100C Red demonstrates varying degrees of anti-proliferative activity against different glioblastoma cell lines. In studies, EA-100C Red exhibited a more pronounced inhibitory effect on the growth of LN229 cells compared to U87MG cells. [] This suggests potential variations in cellular mechanisms or compound sensitivity among different glioblastoma subtypes. Further research is crucial to fully understand these differences and tailor treatment strategies accordingly.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B167568.png)

![methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B167584.png)